molecular formula C8H9N3O3 B6204008 ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate CAS No. 890019-39-3

ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B6204008
CAS No.: 890019-39-3
M. Wt: 195.2
InChI Key:
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Description

Ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an isocyanate group, a methyl group, and an ethyl ester group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often include the use of catalysts, such as transition metals or organic bases, and solvents like ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include ureas, carbamates, and various pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which may underlie its biological effects . The pyrazole ring itself can also interact with various receptors and enzymes, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Properties

CAS No.

890019-39-3

Molecular Formula

C8H9N3O3

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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